molecular formula C26H39NO6 B563726 17-phenyl trinor Prostaglandin F2alpha serinol amide CAS No. 1175838-84-2

17-phenyl trinor Prostaglandin F2alpha serinol amide

Cat. No. B563726
M. Wt: 461.6
InChI Key: FQGNKSXLEDAGFC-LSLURRSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Phenyl trinor Prostaglandin F2alpha serinol amide (17-PT-PGF2α-Serinolamide) is a novel prostaglandin analog with a wide range of potential therapeutic applications. It is a synthetic derivative of prostaglandin F2α (PGF2α), an endogenous lipid mediator that plays a role in many physiological processes. 17-PT-PGF2α-Serinolamide has demonstrated anti-inflammatory, anti-angiogenic, anti-apoptotic, and anti-tumor activities in both in vitro and in vivo studies. It has also been shown to modulate the activities of key cellular signaling pathways involved in inflammation, angiogenesis, apoptosis, and tumorigenesis.

Scientific Research Applications

Ophthalmology: Glaucoma Treatment

This compound is a stable analog of PGF2α and has been used in the treatment of glaucoma . It works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is crucial for preventing optic nerve damage and preserving vision in glaucoma patients.

Dermatology: Eyelash Hypotrichosis

In dermatology, the compound has found application in treating eyelash hypotrichosis (inadequate or not enough eyelashes) by promoting eyelash growth when applied topically as part of a solution .

Neuroscience: Cannabinoid Research

The compound’s role as an analog of PGF2α 2-glyceryl ester suggests potential applications in neuroscience , particularly in cannabinoid research. It may help in understanding the endocannabinoid system and its effects on various neurological processes .

Lipid Biochemistry: Prostaglandin Pathway Studies

It can be used to study the prostaglandin pathway in lipid biochemistry. This pathway is involved in various physiological processes, including inflammation and the immune response .

Reproductive Medicine: Luteolysis and Parturition

As an agonist of the FP receptor, this compound could be used to induce luteolysis (the breakdown of the corpus luteum) and parturition (the process of giving birth), which are critical in reproductive medicine .

Pharmaceutical Development: Drug Synthesis

The compound’s stability and activity-enhancing properties make it a candidate for the synthesis of new drugs, especially those targeting prostaglandin receptors for various therapeutic applications .

Cancer Research: Tumor Biology

While the direct applications in cancer research are not well-defined, the involvement of prostaglandins in tumor biology suggests that this compound could be useful in studying cancer progression and treatment .

Immunology: Inflammation and Immune Response

Given its role in the cyclooxygenase pathway, this compound could be significant in researching the mechanisms of inflammation and the immune response, potentially leading to the development of anti-inflammatory drugs .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-25,28-32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGNKSXLEDAGFC-LSLURRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl trinor Prostaglandin F2alpha serinol amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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